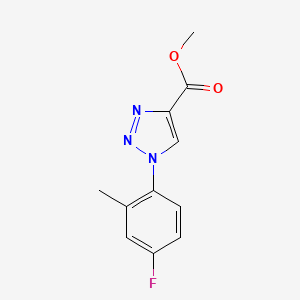
methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate (MBPC) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of uses in the laboratory, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. MBPC is also used in the laboratory to study the biochemical and physiological effects of various compounds, as well as their mechanisms of action. In
科学研究应用
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as 5-chloro-6-methylpyrimidine-4-carboxylic acid and its derivatives. It is also used as a catalyst for various chemical reactions, such as the reaction of 4-chloro-6-methylpyrimidine and benzyl chloroformate. Additionally, this compound is used as an inhibitor of enzymes, such as tyrosinase.
作用机制
The mechanism of action of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is not fully understood. However, it is believed that it acts as an inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin. It is believed that this compound binds to the active site of tyrosinase, preventing it from catalyzing the reaction of tyrosine and oxygen to form melanin.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
实验室实验的优点和局限性
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of experiments, such as the synthesis of various compounds, the catalyzation of chemical reactions, and the inhibition of enzymes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and is not as widely available as other compounds. Additionally, it is toxic and should be handled with caution.
未来方向
There are several potential future directions for research on methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, the optimization of its use as an enzyme inhibitor, and the exploration of its potential applications in other areas of research, such as drug development and cancer therapy. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity.
合成方法
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can be synthesized in two steps. The first step is the synthesis of 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid, which is achieved by the reaction of 4-chloro-6-methylpyrimidine and benzyl chloroformate in the presence of a base, such as sodium hydroxide. The second step is the methylation of the carboxylic acid, which is achieved by the reaction of the carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
methyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-13(17)10-11(12(14)16-8-15-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGFLZSVEQWMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)
![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)
![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)